molecular formula C9H14BrClN2O2S2 B3227738 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride CAS No. 1261232-65-8

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride

Cat. No.: B3227738
CAS No.: 1261232-65-8
M. Wt: 361.7 g/mol
InChI Key: DNUKWQSKGCVDLU-UHFFFAOYSA-N
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Description

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride (CAS: 1261232-65-8) is a piperazine-based compound featuring a 5-bromo-thiophene-2-sulfonyl substituent and a methyl group at the 3-position of the piperazine ring. Its molecular formula is $ \text{C}{10}\text{H}{15}\text{BrClN}3\text{O}2\text{S}_2 $, with a molecular weight of approximately 415.73 g/mol (calculated from SMILES: Cl.O=S(=O)(C=1SC(Br)=CC1)N2CCNC(C)C2) . This compound has been used in biochemical and pharmaceutical research but is currently listed as discontinued by suppliers like CymitQuimica and HANGZHOU JHECHEM .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S2.ClH/c1-7-6-12(5-4-11-7)16(13,14)9-3-2-8(10)15-9;/h2-3,7,11H,4-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKWQSKGCVDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-65-8
Record name Piperazine, 1-[(5-bromo-2-thienyl)sulfonyl]-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 5-position. This is followed by the formation of the sulfonyl chloride derivative, which is then reacted with 3-methyl-piperazine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride has found applications in various scientific research areas:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-thiophene group and the sulfonyl moiety play crucial roles in binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Below is a comparison with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Bromo-thiophene-2-sulfonyl, 3-methyl-piperazine $ \text{C}{10}\text{H}{15}\text{BrClN}3\text{O}2\text{S}_2 $ 415.73 Bromothiophene sulfonyl group enhances electronic effects and steric bulk
HBK-14 (2,6-Dimethylphenoxy)ethoxyethyl, 2-methoxyphenyl $ \text{C}{24}\text{H}{33}\text{ClN}2\text{O}2 $ ~417.0 Phenoxyethoxyethyl chain may improve CNS penetration
TFMPP HCl 3-Trifluoromethylphenyl $ \text{C}{11}\text{H}{12}\text{ClF}3\text{N}2 $ 264.68 Trifluoromethyl group increases metabolic stability
1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine HCl 2-Chloro-6-fluoro-benzyl, 3-methyl-piperazine $ \text{C}{12}\text{H}{15}\text{Cl}2\text{FN}2 $ 279.18 Halogenated benzyl substituents enhance lipophilicity
1-(2-Methoxyphenyl)piperazine Dihydrochloride 2-Methoxyphenyl $ \text{C}{11}\text{H}{17}\text{Cl}2\text{N}2\text{O} $ 279.18 Methoxy group contributes to serotonin receptor affinity


Key Observations :

  • Electronic Effects : The bromothiophene sulfonyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to sulfonylurea receptors or protease targets compared to HBK-14’s electron-donating methoxy group .
  • Lipophilicity : Halogenated analogs like 1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine HCl exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas the sulfonyl group in the target compound may reduce it .

Availability and Commercial Status

Compound Purity Supplier Status
Target Compound ≥95% Discontinued
HBK-14 to HBK-19 N/A Research-use only
TFMPP HCl ≥98% Commercially available
1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine HCl ≥95% Available (CymitQuimica)

Biological Activity

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride is a synthetic compound characterized by its unique structure, which includes a piperazine ring substituted with a brominated thiophene sulfonyl group. The molecular formula of this compound is C₉H₁₄BrClN₂O₂S₂, and it is primarily used in research settings rather than for therapeutic purposes. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₉H₁₄BrClN₂O₂S₂
  • CAS Number : 1261232-65-8
  • Key Functional Groups :
    • Piperazine ring
    • Brominated thiophene
    • Sulfonyl group

The presence of the bromine atom in the thiophene ring may enhance the compound's lipophilicity and binding affinity to biological targets, potentially influencing its pharmacological properties .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction could involve:

  • Binding to serotonin receptors, potentially influencing mood regulation.
  • Inhibition of efflux pumps associated with multidrug resistance, similar to other piperazine derivatives .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the potential biological activity of this compound. The following table summarizes notable compounds with similar structures:

Compound NameUnique Features
1-(4-Fluoro-thiophene-2-sulfonyl)-3-methyl-piperazineContains a fluorine atom; may exhibit different electronic properties affecting biological activity.
1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperazineChlorinated variant; potentially differing reactivity and selectivity in biological assays.
4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazineDifferent substitution pattern on piperazine; may have distinct pharmacological profiles.

These variations illustrate how slight modifications in chemical structure can lead to significant differences in biological behavior.

Case Studies and Research Findings

Recent studies have investigated piperazine derivatives for their potential therapeutic applications. For example, compounds similar to this compound have been explored for their roles as:

  • Antidepressants : Certain piperazines have been shown to modulate serotonin levels, which could be relevant for mood disorders .
  • Antimicrobial agents : Some derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus .

Although direct studies on the specific compound are scarce, these findings suggest a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural elucidation of 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride, and how should data be interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm and piperazine methyl groups at δ 1.2–1.5 ppm). Assign peaks using coupling patterns and integration ratios .
  • Infrared (IR) Spectroscopy : Confirm sulfonyl (-SO2_2-) stretches (~1350 cm1^{-1} and ~1150 cm1^{-1}) and C-Br bonds (~550 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS; expect [M+H]+^+ at m/z corresponding to C10_{10}H15_{15}BrN2_2O2_2S2_2 (exact mass ~363.9 Da) .

Q. How can researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Keep in sealed, light-resistant containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the sulfonamide group .
  • Safety Protocols : Use fume hoods, nitrile gloves, and safety goggles. Avoid static discharge by grounding equipment during transfer .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Stepwise Synthesis :

React 5-bromothiophene-2-sulfonyl chloride with 3-methylpiperazine in dry DCM under N2_2.

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, 10% MeOH/DCM).

Precipitate the hydrochloride salt using HCl gas in diethyl ether .

  • Key Reaction Parameters : Maintain pH >10 during sulfonamide formation to avoid protonation of the piperazine .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways for sulfonylation or bromination .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for derivative synthesis .
  • Example Workflow :
  • Screen substituents on the thiophene ring using DFT to calculate activation energies for bromine substitution .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Data Triangulation :

Validate purity (>98% via HPLC; compare retention times with standards in ).

Assess metabolic stability (e.g., microsomal assays) to identify rapid degradation in vivo .

Use isotopic labeling (14^{14}C) to track compound distribution in animal models .

  • Table: Common Data Contradictions and Solutions
Issue Possible Cause Resolution
Low in vivo efficacyPoor bioavailabilityModify formulation (e.g., liposomal encapsulation)
Off-target effectsImpurity interferenceRe-purify using prep-HPLC

Q. What strategies are effective for impurity profiling and quantification in batches of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC-DAD : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% TFA in H2_2O/MeOH) to separate impurities. Reference standards (e.g., ) aid peak identification .
  • LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions specific to common byproducts (e.g., des-bromo analogs) .
  • Table: Typical Impurities and Sources
Impurity Structure Origin
Des-bromoLacks Br on thiopheneIncomplete bromination
Hydrolyzed sulfonamideBroken sulfonyl groupMoisture exposure

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target binding?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace the 5-bromo group with electron-withdrawing groups (e.g., -CF3_3) to enhance sulfonamide electrophilicity .
  • Introduce substituents on the piperazine ring (e.g., -CH2_2Ph) to improve lipophilicity and blood-brain barrier penetration .
  • Docking Studies : Use MOE or AutoDock to simulate interactions with target proteins (e.g., serotonin receptors). Validate with SPR or ITC binding assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride

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